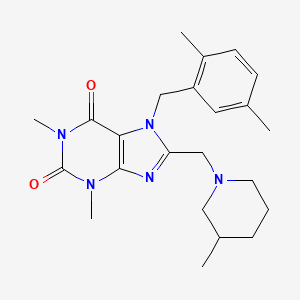
7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C23H31N5O2 and its molecular weight is 409.534. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-dimethylbenzyl)-1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Serotonin Receptor Affinity and Psychotropic Activity
Studies have shown that derivatives of purine-2,6-dione, which share a similar core structure to the chemical , demonstrate significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). This affinity is linked with potential psychotropic activities, including antidepressant and anxiolytic effects. For instance, specific compounds have been identified that exhibit antidepressant-like effects in forced swim tests and anxiolytic-like activities in other behavioral models (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-Inflammatory Properties
Similar purine derivatives have been investigated for their analgesic and anti-inflammatory properties. Some compounds in this category have shown significant activity in these areas, outperforming reference drugs like acetylic acid in certain models. This suggests potential applications in developing new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Interactions with Potassium Channels
Research on purine derivatives also extends to their effects on vascular potassium channels. Studies involving substituted acridinedione derivatives, which bear some similarity in structure to the chemical , have explored these interactions. Understanding these interactions is crucial in developing drugs that could modulate vascular responses and potentially treat cardiovascular conditions (Gündüz et al., 2009).
Anticancer, Anti-HIV, and Antimicrobial Properties
Purine derivatives have been extensively studied for their potential in treating various diseases, including cancer, HIV-1, and microbial infections. Some compounds within this category have shown promising in vitro anticancer and anti-HIV-1 activity, along with potent antimicrobial properties. This highlights the broad therapeutic potential of these compounds in treating a range of serious conditions (Rida et al., 2007).
Antioxidant and DNA Cleavage Properties
Additionally, purine derivatives have been evaluated for their antioxidant activity and DNA cleavage potential. These properties are critical in developing therapeutic agents that can protect against oxidative stress and modulate DNA processes in various diseases (Mangasuli et al., 2019).
特性
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-15-8-9-17(3)18(11-15)13-28-19(14-27-10-6-7-16(2)12-27)24-21-20(28)22(29)26(5)23(30)25(21)4/h8-9,11,16H,6-7,10,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGIOHUQUPHXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC4=C(C=CC(=C4)C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2945057.png)
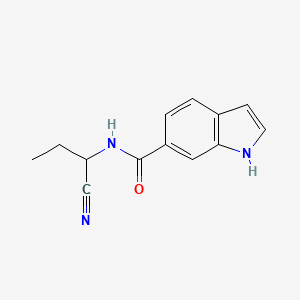
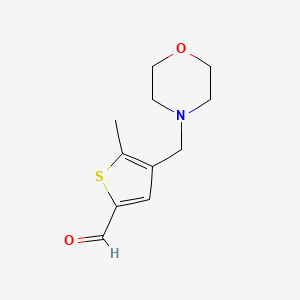
![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)
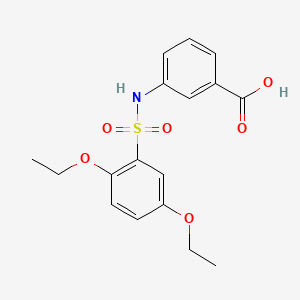
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)

![tert-butyl N-[(3R)-5,5-dimethyl-3-piperidyl]carbamate](/img/structure/B2945073.png)
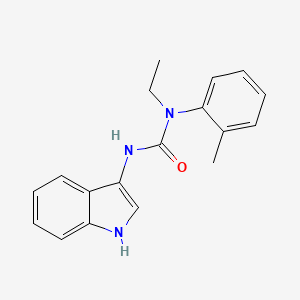
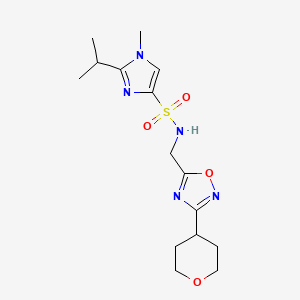


![methyl 6-chloro-2-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2945079.png)